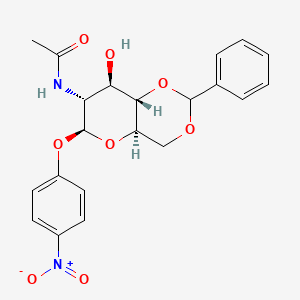

![molecular formula C₁₅H₁₉ClN₆O₄ B1140385 (3aS,4S,6R,6aR)-6-(6-氨基-2-氯-9H-嘌呤-9-基)-N-乙基-2,2-二甲基四氢呋喃[3,4-d][1,3]二噁杂环-4-甲酰胺 CAS No. 120225-75-4](/img/structure/B1140385.png)

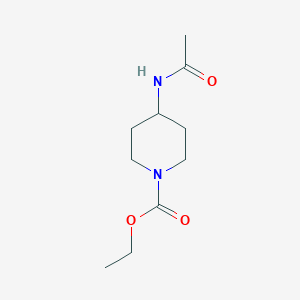

(3aS,4S,6R,6aR)-6-(6-氨基-2-氯-9H-嘌呤-9-基)-N-乙基-2,2-二甲基四氢呋喃[3,4-d][1,3]二噁杂环-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

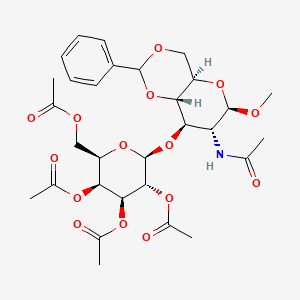

This molecule is a chemically synthesized compound featuring a purinyl group attached to a tetrahydrofuro[3,4-d][1,3]dioxole ring system, indicating a synthetic effort to combine specific functional groups for intended biological or chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting with the construction of the purine base followed by the attachment of various functional groups. A study by Shaabani et al. (2009) describes a one-pot synthesis method for pyrido[2,3-d]pyrimidine derivatives, which might share similarities in synthetic strategies due to the presence of a nitrogen-containing heterocycle similar to the purinyl group (Shaabani et al., 2009).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray crystallography and NMR spectroscopy. The structural determination helps in understanding the conformation, stereochemistry, and electronic environment of the molecule. For example, studies on similar compounds have used crystallographic analysis to elucidate the arrangement of atoms and functional groups within the molecule (Ji, 2006).

科学研究应用

光学性质和绝对构型分析

对类似化合物的研究,例如 2',3'-O-异丙基化腺苷衍生物,集中于构象分析、绝对构型测定以及电子吸收和圆二色性 (CD) 光谱的阐明。研究结合了实验和理论方法,包括电子吸收光谱和密度泛函理论 (DFT) 计算,以研究光学现象和立体化学表征。此类分析对于药物发现和功能化核苷的基于结构的设计至关重要,突出了分子间相互作用对凝聚相中光学性质的影响(Ivanova 和 Spiteller,2011 年)。

抗癌和抗炎应用

新型吡唑并嘧啶衍生物已被合成并评估其抗癌和抗 5-脂氧合酶活性,显示出作为治疗剂的潜力。合成涉及缩合反应并探索构效关系,表明此类化合物在设计新的抗癌和抗炎药物中具有相关性(Rahmouni 等人,2016 年)。

碳环核苷的关键中间体合成

碳环核苷关键中间体的合成,例如腺苷激动剂,涉及可扩展的催化过程和创新的反应条件。这些中间体对于开发针对各种疾病的药物至关重要,展示了该化合物在药物化学中的重要性(Bannister 等人,1997 年)。

新型吡啶并噻吩并嘧啶的合成

新型吡啶并[3',2':4,5]噻吩并[3,2‐d]嘧啶和相关化合物的合成强调了该化合物在生成新化学实体中的效用。这些努力有助于扩大药物发现和开发的化学空间,说明了此类结构框架的多样化科学应用(Bakhite 等人,2005 年)。

嘌呤衍生物的抗病毒活性

嘌呤衍生物的合成和抗病毒活性评估,包括对 6 位的修饰和引入各种取代基,证明了对单纯疱疹病毒的潜在治疗应用。这项研究概述了该化合物在开发新的抗病毒剂和探索构效关系以提高疗效中的作用(Harnden 等人,1987 年)。

作用机制

Target of Action

The primary target of 2-Chloro-2’,3’-O-isopropylideneadenosine-5’-N-ethylcarboxamide is the adenosine receptor . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as their endogenous ligand. They play a crucial role in biochemical processes, such as energy transfer — as adenosine triphosphate (ATP) and adenosine diphosphate (ADP) — as well as in signal transduction as cyclic adenosine monophosphate (cAMP).

Mode of Action

2-Chloro-2’,3’-O-isopropylideneadenosine-5’-N-ethylcarboxamide acts as a potent and selective agonist for the adenosine receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the adenosine receptor, mimicking the action of adenosine, and triggers a response.

属性

IUPAC Name |

(3aR,4R,6S,6aS)-4-(6-amino-2-chloropurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN6O4/c1-4-18-12(23)8-7-9(26-15(2,3)25-7)13(24-8)22-5-19-6-10(17)20-14(16)21-11(6)22/h5,7-9,13H,4H2,1-3H3,(H,18,23)(H2,17,20,21)/t7-,8+,9-,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPHKXXDQSHQKC-LOKDSWTASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1C2C(C(O1)N3C=NC4=C(N=C(N=C43)Cl)N)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=NC4=C(N=C(N=C43)Cl)N)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide | |

CAS RN |

120225-75-4 |

Source

|

| Record name | 1-(6-Amino-2-chloro-9H-purin-9-yl)-1-deoxy-N-ethyl-2,3-O-(1-methylethylidene)-β-D-ribofuranuronamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120225-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

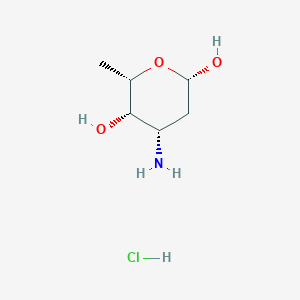

![(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B1140308.png)

![6-Chloro-2-[2-(3-[(6-chloro-1-ethylbenz[c,d,]indole-2[1H]-ylidene)ethylidene]-2-phenyl-1-cyclopenten-1-yl)ethenyl]-1-ethylbenz[c,d]indolium tetrafluoroborate](/img/structure/B1140320.png)